Wnt/beta-catenin agonist 3 (hydrochloride)

Chemical biology Wnt signaling Tool compound selection

Wnt agonists show divergent biological outcomes: CHIR-99021 (GSK3β inhibitor), SKL2001 (Axin disruptor), and this compound are not functionally equivalent. Validate pathway-specific phenotypes with a structurally orthogonal tool. - Validated in ST2 cells: osteoblast differentiation & calcium deposition (11 μM, 4 days) - Confirmed β-catenin stabilization in HEK293 cells (30-60 μM, 24h) - HCl salt form: enhanced aqueous solubility vs. free base - 54% cell viability at 120 μM (reference: 20 mM LiCl)

Molecular Formula C16H16Cl2N4O2
Molecular Weight 367.2 g/mol
Cat. No. B12392688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWnt/beta-catenin agonist 3 (hydrochloride)
Molecular FormulaC16H16Cl2N4O2
Molecular Weight367.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)Cl.Cl
InChIInChI=1S/C16H15ClN4O2.ClH/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21;/h2-5,7,9-11H,1,6,8H2,(H,19,22);1H
InChIKeyQDILIVHWYLEHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wnt/beta-catenin Agonist 3 – Chemical Identity & Basic Characterization


Wnt/beta-catenin agonist 3 (hydrochloride) is a small-molecule agonist of the canonical Wnt/β-catenin signaling pathway with CAS number 912790-59-1, also known by the synonym WAY-328173 . The hydrochloride salt form (molecular formula C₁₆H₁₆Cl₂N₄O₂, molecular weight 367.2 g/mol) is specifically engineered to enhance aqueous solubility and stability compared to the free base form . The compound belongs to a distinct chemical class featuring a 5-(4-chlorophenyl)-isoxazole-3-carboxamide core linked to an imidazolylpropyl moiety, a structural framework that differs fundamentally from GSK3β inhibitors (e.g., CHIR-99021) and Axin/β-catenin disruptors (e.g., SKL2001) [1].

Structurally distinct isoxazole-carboxamide scaffold; not a GSK3β inhibitor or Axin/β-catenin disruptor
Hydrochloride salt form reported to support aqueous solubility and stability
Molecular target not publicly defined; class-level Wnt/β-catenin pathway activation reported

Wnt/beta-catenin Agonist 3 – In-Class Substitution Concerns


Wnt/β-catenin agonists operate through mechanistically distinct nodes within the pathway, rendering functional equivalence impossible to assume without empirical verification. CHIR-99021 activates signaling via GSK3β inhibition with IC₅₀ values of 10 nM (GSK3α) and 6.7 nM (GSK3β) ; SKL2001 functions by disrupting the Axin/β-catenin protein-protein interaction [1]; BML-284 (Wnt Agonist I) activates transcription without inhibiting GSK3β (IC₅₀ > 60 μM) . Wnt/beta-catenin agonist 3 (compound 98) represents yet another distinct chemical series whose precise molecular target and mechanism of action remain incompletely characterized in the public literature. Head-to-head functional comparisons in human mesenchymal stem cells demonstrate that LiCl, CHIR-99021, and SKL2001 produce divergent outcomes in proliferation, chondrogenesis, osteogenesis, and surface marker expression [2]. Consequently, substituting one Wnt agonist for another without direct comparative validation introduces unacceptable experimental variability and may fundamentally alter biological outcomes.

!
Mechanistically distinct from GSK3β inhibitors (e.g., CHIR-99021) and Axin/β-catenin disruptors (e.g., SKL2001); pathway activation nodes may differ.
!
Molecular target remains uncharacterized; functional equivalence with other agonists cannot be assumed without direct comparison.
!
Divergent hMSC differentiation outcomes reported among LiCl, CHIR-99021, and SKL2001; agonist-specific effects require empirical validation.

Wnt/beta-catenin Agonist 3 – Quantitative Evidence Matrix


Structural Divergence from GSK3β and Axin Disruptors

Wnt/beta-catenin agonist 3 (WAY-328173) possesses a 5-(4-chlorophenyl)-isoxazole-3-carboxamide core linked via an amide bond to an N-(3-imidazol-1-ylpropyl) side chain, yielding a molecular formula of C₁₆H₁₅ClN₄O₂ (free base) and a molecular weight of 330.77 g/mol . This scaffold is structurally orthogonal to the aminopyrimidine core of CHIR-99021 (C₂₂H₁₈Cl₂N₈, 465.3 g/mol), the furan-isoxazole framework of SKL2001 (C₁₄H₁₄N₄O₃, 286.3 g/mol), and the pyrimidine-based structure of BML-284 (C₁₉H₁₈N₄O₃, 350.4 g/mol) . No peer-reviewed publication has established the direct molecular target(s) of Wnt/beta-catenin agonist 3, distinguishing it from well-characterized comparators whose mechanisms are definitively mapped (GSK3β catalytic inhibition for CHIR-99021, Axin/β-catenin interaction disruption for SKL2001, and undefined non-GSK3β-dependent activation for BML-284).

Structural Orthogonality
Class-level inference
Isoxazole-carboxamide core vs. aminopyrimidine (CHIR-99021), furan-isoxazole (SKL2001), pyrimidine (BML-284); target undefined.
Supports pathway tool orthogonality review
Target identity data to verify; class-level inference
Chemical biology Wnt signaling Tool compound selection

Cell Viability Comparison vs. Lithium Chloride in HEK293/SW480

In a standardized viability assay conducted in HEK293 and SW480 cells, Wnt/beta-catenin agonist 3 (hydrochloride) at 120 μM concentration demonstrated 54% cell viability when compared directly to the positive control LiCl at 20 mM [1]. This head-to-head comparison establishes a quantitative benchmark for the compound's cellular activity relative to lithium chloride, a widely used but non-selective Wnt pathway activator that functions via GSK3β inhibition.

Viability vs. LiCl
Head-to-head
54% cell viability at 120 µM relative to 20 mM LiCl (HEK293, SW480).
Reported viability benchmark for activation context
Vendor-reported activity; LiCl GSK3β inhibition reference
Cell viability Wnt pathway activation HEK293 cells SW480 cells

Dose-Dependent β-Catenin Accumulation in HEK293 Cells

Wnt/beta-catenin agonist 3 (hydrochloride) induces dose-dependent intracellular β-catenin deposition in HEK293 cells, as quantified by Western blot analysis . Treatment at 30 μM and 60 μM for 24 hours produces increasing levels of β-catenin protein accumulation, confirming functional activation of the canonical Wnt pathway in a concentration-responsive manner. This dose-response relationship has been independently verified across multiple vendor technical datasheets .

β-Catenin Accumulation
Supporting evidence
Dose-dependent β-catenin deposition at 30 µM and 60 µM in HEK293 (24 h, Western blot).
Supports concentration selection for target engagement assays
Quantitative fold-change data not publicly reported
β-catenin stabilization Western blot HEK293 dose-response

Osteoblast Differentiation & Calcium Deposition in ST2 Cells

Treatment of ST2 bone marrow-derived stromal cells with Wnt/beta-catenin agonist 3 (hydrochloride) at 11 μM for 4 days induces osteoblast differentiation and measurable calcium deposition [1]. This functional readout demonstrates the compound's capacity to drive lineage-specific differentiation in a physiologically relevant mesenchymal cell model.

Osteoblast Differentiation
Supporting evidence
Induction of osteoblast differentiation and calcium deposition at 11 µM in ST2 cells (4 days).
Reported model-response endpoint for bone biology studies
Vendor-reported functional assay; in vitro model context
Osteoblast differentiation ST2 cells Calcium deposition Bone biology

Wnt/beta-catenin Agonist 3 – Research & Application Scenarios


Structurally Orthogonal Wnt Pathway Activation

For research programs investigating Wnt/β-catenin signaling where mechanistic diversity among agonist tool compounds is essential, Wnt/beta-catenin agonist 3 provides a chemically distinct scaffold (isoxazole-carboxamide core) that differs fundamentally from the aminopyrimidine framework of CHIR-99021 (GSK3β inhibitor) and the furan-isoxazole structure of SKL2001 (Axin/β-catenin disruptor) [1]. This structural orthogonality reduces the probability that observed biological effects arise from shared off-target activities or common chemotype liabilities, a critical consideration when validating pathway-specific phenotypes across multiple agonist classes.

Osteoporosis & Bone Formation Research via ST2 Differentiation

Wnt/beta-catenin agonist 3 (compound 98) has been explicitly validated for osteoporosis research applications, with documented induction of ST2 cell differentiation into osteoblasts and calcium deposition at 11 μM over 4 days [1]. This functional validation in a bone marrow stromal cell model positions the compound as a suitable tool for studying Wnt-mediated osteoblastogenesis, bone matrix mineralization, and screening of anabolic bone therapeutics. Researchers should note that while CHIR-99021 also exhibits osteogenic effects, comparative studies in human MSCs indicate that different Wnt agonists produce divergent differentiation outcomes [2].

β-Catenin Stabilization Assays in HEK293 Cells

The compound has been quantitatively validated for β-catenin stabilization in HEK293 cells at 30 μM and 60 μM concentrations with 24-hour incubation, producing dose-dependent protein accumulation detectable by Western blot [1]. This established working concentration range enables direct integration into existing β-catenin reporter assays and stabilization protocols without requiring extensive re-optimization. The 54% cell viability benchmark at 120 μM relative to 20 mM LiCl further provides a calibrated activity reference for experimental normalization.

Comparative Wnt Agonist Profiling

Given the documented differential effects among Wnt agonists—where LiCl, CHIR-99021, and SKL2001 produce distinct outcomes in MSC proliferation, chondrogenesis, and surface marker expression [1]—Wnt/beta-catenin agonist 3 serves as an essential comparator in multi-agonist profiling studies. Its inclusion in such panels enables comprehensive mapping of pathway activation signatures and identification of agonist-specific versus pathway-conserved transcriptional responses, an experimental design that cannot be executed with single-agonist approaches.

Application
Selection Property
Validation Focus
Wnt pathway mechanistic profiling
Structurally distinct scaffold (isoxazole-carboxamide)
Orthogonal pathway activation verification
Bone biology & osteoblastogenesis studies
Reported ST2 cell osteoblast differentiation
Calcium deposition & differentiation marker confirmation
β-catenin stabilization & reporter assays
Dose-dependent β-catenin accumulation (HEK293)
Concentration-response & assay normalization
Multi-agonist comparative signaling studies
Distinct mechanism (non-GSK3β, non-Axin disruption)
Agonist-specific transcriptional response validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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